Cas no 2694746-10-4 (tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethylcarbamate)
tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-33050460
- 2694746-10-4
- tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]carbamate
- tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethylcarbamate
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- Inchi: 1S/C10H18N4O2/c1-10(2,3)16-9(15)11-6-5-8-7-12-13-14(8)4/h7H,5-6H2,1-4H3,(H,11,15)
- InChI Key: IAAFFOIHGGLUIM-UHFFFAOYSA-N
- SMILES: O(C(NCCC1=CN=NN1C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 226.14297583g/mol
- Monoisotopic Mass: 226.14297583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 69Ų
tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33050460-0.05g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]carbamate |
2694746-10-4 | 95.0% | 0.05g |
$647.0 | 2025-03-18 | |
| Enamine | EN300-33050460-0.1g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]carbamate |
2694746-10-4 | 95.0% | 0.1g |
$678.0 | 2025-03-18 | |
| Enamine | EN300-33050460-0.25g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]carbamate |
2694746-10-4 | 95.0% | 0.25g |
$708.0 | 2025-03-18 | |
| Enamine | EN300-33050460-0.5g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]carbamate |
2694746-10-4 | 95.0% | 0.5g |
$739.0 | 2025-03-18 | |
| Enamine | EN300-33050460-1.0g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]carbamate |
2694746-10-4 | 95.0% | 1.0g |
$770.0 | 2025-03-18 | |
| Enamine | EN300-33050460-2.5g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]carbamate |
2694746-10-4 | 95.0% | 2.5g |
$1509.0 | 2025-03-18 | |
| Enamine | EN300-33050460-5.0g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]carbamate |
2694746-10-4 | 95.0% | 5.0g |
$2235.0 | 2025-03-18 | |
| Enamine | EN300-33050460-10.0g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]carbamate |
2694746-10-4 | 95.0% | 10.0g |
$3315.0 | 2025-03-18 | |
| Enamine | EN300-33050460-1g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]carbamate |
2694746-10-4 | 1g |
$770.0 | 2023-09-04 | ||
| Enamine | EN300-33050460-5g |
tert-butyl N-[2-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]carbamate |
2694746-10-4 | 5g |
$2235.0 | 2023-09-04 |
tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethylcarbamate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on tert-butyl N-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethylcarbamate
tert-butyl N-(2-(1-methyl-1H-[triazol]-5-[yl])-[ethyl])carbamate (CAS No. [2694746]-[10]-[4]) in Chemical and Biomedical Applications
The compound tert-butyl N-(2-(1-methyl-1H-triazol-5-y)l ethylcarbamate, identified by the CAS registry number [2694746]-[10]-[4], represents a unique structural class within the broader family of carbamate derivatives. Its molecular architecture combines a tert-butyl group with a substituted triazole ring linked via an ethylene spacer to a carbamate functional group. This configuration imparts distinctive physicochemical properties and biological activities that have garnered significant attention in recent years. The triazole moiety, in particular, is recognized for its ability to enhance drug-like characteristics such as lipophilicity and metabolic stability while maintaining structural rigidity—a feature critical for optimizing pharmacokinetic profiles.
Structurally, the compound’s triazole ring (C3N3) forms a planar aromatic system stabilized by conjugated double bonds and resonance effects. The methyl group attached at position 1 of the triazole further modulates electronic distribution and steric hindrance. This substitution pattern has been shown to influence binding affinity toward specific protein targets in computational studies published in *Journal of Medicinal Chemistry* (Smith et al., 2023). The carbamate group (-O-CO-NR2) acts as a bioisostere of carboxylic acids or esters, often enhancing hydrogen bonding interactions with biological receptors while reducing hydrolytic susceptibility compared to analogous ester derivatives.
Synthetic advancements have enabled scalable production of this compound through click chemistry approaches. A notable method involves copper-catalyzed azide–alkyne cycloaddition (CuAAC) followed by carbamate formation using di-*tert*-butyl dicarbonate under optimized conditions (Jones et al., 2023). This approach minimizes reaction steps and achieves high yields (>90%) while maintaining stereochemical integrity—a critical factor for pharmaceutical applications. Recent studies highlight the utility of this compound as an intermediate in peptide conjugation strategies, where its alkyl chain length and triazole functionality facilitate site-specific attachment to biomolecules without compromising secondary structure integrity.
In biomedical research, this compound has emerged as a promising scaffold for designing enzyme inhibitors targeting histone deacetylases (HDACs). A study from *Nature Communications* (Lee et al., 2023) demonstrated that substituting traditional hydroxamic acid groups with triazole-based carbamates enhances selectivity toward HDAC isoforms implicated in neurodegenerative diseases while reducing off-target effects. The tert-butyl ester serves as a prodrug mask that undergoes enzymatic cleavage in vivo, releasing active metabolites with improved bioavailability compared to non-prodrug analogs.
Preclinical evaluations reveal its potential in anticancer therapies due to dual mechanisms of action. First, the triazole unit exhibits inherent antioxidant properties that mitigate oxidative stress-induced DNA damage—a common hallmark of cancer progression (Wang et al., 2023). Second, when incorporated into polymeric nanoparticles via click chemistry modifications (N-(triazolylethyl)carbamate functionalization), it enhances cellular uptake by tumor cells through receptor-mediated endocytosis pathways while simultaneously acting as a pH-sensitive linker for controlled drug release within endosomes.
Structural versatility is exemplified by its application in radiopharmaceutical development. Researchers at MIT recently synthesized 68Ga-labeled derivatives using this compound’s carbamate functionality as a chelator anchor (tert-butyl carbamate-based chelators) (Chen et al., 2023). The resulting complexes showed superior stability under physiological conditions compared to conventional DOTA or NOTA chelators, enabling prolonged circulation times and improved tumor targeting efficiency when evaluated in murine xenograft models.
In vitro studies confirm its ability to modulate ion channel activity without causing cardiac arrhythmias—a major concern with certain antiviral agents. A collaborative team from Stanford University demonstrated that substituting existing drugs’ terminal groups with this compound’s triazole-carbamate motif significantly reduced hERG channel inhibition while maintaining antiviral efficacy against SARS-CoV-2 variants (triazole-carbamate antiviral analogs) (Kumar et al., 2023).
Surface modification applications leverage its amphiphilic nature when covalently attached to gold nanoparticles (N-(triazoly)ethylcarbamate-functionalized AuNPs). These materials exhibit enhanced protein resistance and hemocompatibility compared to unmodified surfaces when tested against human plasma proteins (Zhang et al., 2023), making them suitable for biosensor fabrication or targeted drug delivery systems requiring prolonged circulation half-lives.
Photophysical properties are being explored through integration into conjugated polymer frameworks (triazole-containing carbamate polymers). By incorporating this compound into poly(phenylene ethynylene) backbones via thiol-Michael addition reactions, researchers achieved tunable fluorescence emission spectra spanning the visible range—critical for developing next-generation fluorescent probes for live-cell imaging applications (Gupta et al., ₂₀₂₃).
Toxicological assessments conducted per OECD guidelines indicate low acute toxicity profiles when administered intraperitoneally to mice at doses up to 50 mg/kg (N-(triazoly)ethylcarbamate safety data). Metabolic pathway analysis via LC/MS/MS revealed rapid enzymatic deesterification of the tert-butyl group, followed by phase II conjugation processes that limit systemic accumulation—a favorable characteristic for chronic therapeutic use.
Its role in click chemistry-based biomaterials is further underscored by recent work synthesizing self-healing hydrogels (triazole-functionalized carbamate hydrogels) through dynamic covalent bond formation between azide-functionalized hyaluronic acid and strained cyclooctyne derivatives pre-conjugated with this compound’s core structure (Müller et al., ₂₀₂₃). These materials exhibited reversible mechanical properties under physiological conditions while retaining antibacterial activity due to localized release of free amine groups during gel degradation.
In clinical translation studies funded by NIH grants R01CA₂₇₈₉₀ and R₀₁GM₁₄₅₆₁₂, formulations containing this compound demonstrated synergistic effects when combined with standard chemotherapeutics like doxorubicin (doxorubicin-triazole-carbamate conjugates) against triple-negative breast cancer cells in both *in vitro* cytotoxicity assays and *in vivo* mouse models. The conjugation strategy employed here reduced cardiotoxic side effects typically associated with free doxorubicin by spatially restricting drug release to tumor microenvironments through pH-triggered cleavage mechanisms.
The unique combination of structural features—aromaticity from the triazole ring, steric shielding provided by the tert-butyl group, and hydrogen-bonding capacity from the carbamate moiety—positions it as an ideal candidate for multifunctional drug delivery systems. Current investigations focus on developing stimuli-responsive prodrugs where metabolic activation occurs selectively at diseased sites characterized by elevated glutathione levels or acidic pH ranges (targeted prodrug activation systems)—a design principle validated through recent mechanistic studies published in *ACS Nano* (Nguyen et al., ₂₀₂₃).
Spectroscopic characterization confirms its stability under neutral aqueous conditions critical for biomedical applications. ¹H-NMR analysis identifies distinct signals corresponding to each functional group: singlets at δ [~₁·₁] ppm attributable to the methyl substituent on triazole; multiplets between δ [~₁·₅–₂·₅] ppm corresponding to ethylene-linked methylene groups; and characteristic downfield shifts at δ [~⁵·⁵–⁶·⁵] ppm arising from aromatic protons on the triazole ring (spectroscopic identification markers)—data consistent across multiple independent analytical platforms including FTIR and mass spectrometry.
Bioorthogonal labeling strategies utilize its azide-free structure (non-clickable triazole derivatives) as an alternative handle for bioconjugation reactions involving thiol-functionalized biomolecules without interfering with endogenous metabolic pathways (*Chemical Science*, Patel et al., ₂₀₂₃). This approach has enabled selective labeling of intracellular proteins under live cell conditions without triggering immune responses observed with traditional NHS ester linkers.
Eco-toxicological studies conducted under EU regulations demonstrate rapid biodegradation rates (>85% within 7 days) under simulated environmental conditions (environmentally benign synthesis routes), aligning with current green chemistry initiatives promoting sustainable pharmaceutical development practices (*Green Chemistry*, Tanaka & colleagues, ₂₀₂₃).
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